An In-depth Technical Guide to 3-Methyl-2-cyclohexen-1-one: IUPAC Nomenclature, Structure, Properties, and Applications

An In-depth Technical Guide to 3-Methyl-2-cyclohexen-1-one: IUPAC Nomenclature, Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-cyclohexen-1-one (CAS No. 1193-18-6), a cyclic ketone with significant applications in organic synthesis and chemical ecology. This document details its IUPAC nomenclature, chemical structure, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, alongside an exploration of its role as an insect pheromone. This guide is intended to be a valuable resource for professionals in research, drug development, and related scientific fields.

Chemical Identity and Structure

3-Methyl-2-cyclohexen-1-one is systematically named 3-methylcyclohex-2-en-1-one according to IUPAC nomenclature.[1][2][3] It is also known by several synonyms, including 3-Methyl-2-cyclohexenone and Seudenone.[1] The compound is classified as a cyclohexenone, which is a six-membered aliphatic ring containing a ketone functional group and one endocyclic double bond.[3][4][5]

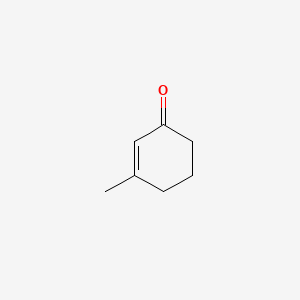

The chemical structure of 3-Methyl-2-cyclohexen-1-one is depicted in the following diagram:

Caption: Chemical structure of 3-Methyl-2-cyclohexen-1-one.

Chemical Identifiers

A summary of the key chemical identifiers for 3-Methyl-2-cyclohexen-1-one is provided in the table below for easy reference.

| Identifier | Value |

| CAS Number | 1193-18-6[1][6][7] |

| Molecular Formula | C₇H₁₀O[1][2][8] |

| Molecular Weight | 110.15 g/mol [1] |

| IUPAC Name | 3-methylcyclohex-2-en-1-one[1][2] |

| SMILES | CC1=CC(=O)CCC1[2][8] |

| InChI Key | IITQJMYAYSNIMI-UHFFFAOYSA-N[2][8] |

Physicochemical Properties

3-Methyl-2-cyclohexen-1-one is a clear, very slightly yellow to brown liquid at room temperature.[6] It possesses a characteristic medicinal, phenolic, and mild cherry aroma.[6] A compilation of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Appearance | Clear very slightly yellow to brown liquid | [6] |

| Boiling Point | 199-200 °C | [6] |

| Density | 0.971 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.494 | [6] |

| Solubility | Soluble in alcohol, insoluble in water. | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 3-Methyl-2-cyclohexen-1-one, compiled from established chemical literature.

Synthesis via Robinson Annulation

The Robinson annulation is a classic and robust method for the synthesis of six-membered rings, such as the cyclohexenone core of the target molecule.[3][10] The overall transformation involves a Michael addition followed by an intramolecular aldol condensation.[3][10]

Caption: Robinson annulation workflow for the synthesis of 3-Methyl-2-cyclohexen-1-one.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Add a catalytic amount of a base, for example, sodium ethoxide (0.1 equivalents), to the solution.

-

Michael Addition: Slowly add methyl vinyl ketone (1 equivalent) to the reaction mixture at room temperature. Stir the mixture for 2-4 hours.

-

Aldol Condensation and Dehydration: After the Michael addition is complete (monitored by TLC), add an aqueous solution of a stronger base, such as sodium hydroxide (2 equivalents). Heat the mixture to reflux for 4-6 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

-

Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like 3-Methyl-2-cyclohexen-1-one.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Sample Preparation:

-

Prepare a stock solution of 3-Methyl-2-cyclohexen-1-one (1 mg/mL) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, dissolve a known amount in the chosen solvent to a concentration within the calibration range.

-

Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

-

The retention time of the peak corresponding to 3-Methyl-2-cyclohexen-1-one can be used for identification by comparison with a standard.

-

The mass spectrum should show a molecular ion peak at m/z 110 and characteristic fragment ions.

-

Quantification can be achieved by creating a calibration curve of peak area versus concentration.

Biological Role and Applications

Insect Pheromone

3-Methyl-2-cyclohexen-1-one is a naturally occurring compound that functions as an anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis).[11][12] It is released by beetles that have successfully colonized a host tree, signaling to other beetles that the tree is already occupied, thus preventing over-colonization and ensuring the survival of the beetle population.[12] This chemical signaling is crucial for the regulation of beetle populations and their impact on forest ecosystems.

Caption: Role of 3-Methyl-2-cyclohexen-1-one as an anti-aggregation pheromone.

Synthetic Intermediate

Beyond its role in chemical ecology, 3-Methyl-2-cyclohexen-1-one is a versatile starting material in organic synthesis. It has been utilized in the total synthesis of various natural products, including diterpenoids and sesquiterpenes.[11] Its functional groups—the ketone and the α,β-unsaturated system—allow for a wide range of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures.

Spectroscopic Data

The structural elucidation of 3-Methyl-2-cyclohexen-1-one is supported by various spectroscopic techniques. The ¹H NMR spectrum is particularly informative.

¹H NMR (400 MHz, CDCl₃):

-

δ 5.88 (s, 1H, vinylic proton)

-

δ 2.34 (t, J=6.8 Hz, 2H, CH₂ adjacent to C=O)

-

δ 2.28 (t, J=6.4 Hz, 2H, allylic CH₂)

-

δ 1.97-2.05 (m, 2H, CH₂ in the ring)

-

δ 1.95 (s, 3H, methyl protons)

Conclusion

3-Methyl-2-cyclohexen-1-one is a compound of significant interest due to its well-defined chemical properties and its diverse applications in both chemical synthesis and ecological management. This technical guide has provided a detailed overview of its nomenclature, structure, and physicochemical characteristics, along with practical experimental protocols for its synthesis and analysis. The elucidation of its role as an insect pheromone highlights the importance of chemical signaling in natural systems and offers opportunities for the development of environmentally benign pest management strategies. For researchers and professionals in the chemical and life sciences, 3-Methyl-2-cyclohexen-1-one represents a valuable molecule with ongoing potential for discovery and innovation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR spectrum [chemicalbook.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. 3-METHYL-2-CYCLOHEXEN-1-OL(21378-21-2) 1H NMR [m.chemicalbook.com]

- 5. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]

- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 9. 3-Methyl-2-cyclohexen-1-one | 1193-18-6 | Benchchem [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 3-Methyl-2-cyclohexen-1-one | 1193-18-6 [chemicalbook.com]

- 12. Proposed re-evaluation decision PRVD2024-05, 3-methyl-2-cyclohexen-1-one and its associated end-use products - Canada.ca [canada.ca]